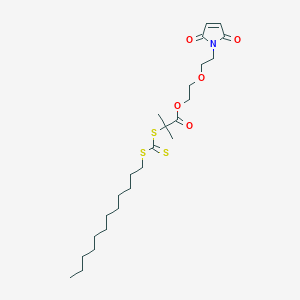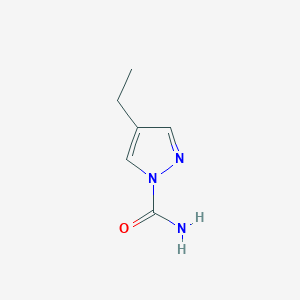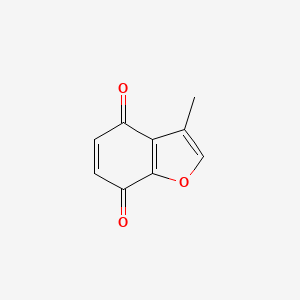
3-Methylbenzofuran-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzofuran-4,7-dione is an organic compound with the molecular formula C9H6O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzofuran-4,7-dione typically involves the reaction of β-nitroenamines with this compound under specific conditions . Another method involves the Friedel-Crafts reaction followed by reductive desulfurization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzofuran-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and hydroquinones .
Scientific Research Applications
3-Methylbenzofuran-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbenzofuran-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of lysozyme, an enzyme involved in bacterial cell wall degradation . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Benzofuran: The parent compound of 3-Methylbenzofuran-4,7-dione, known for its antimicrobial properties.
2-Benzoylbenzo[b]furan: A compound with similar structural features and biological activities.
Aurones: Compounds with a similar carbon unit scaffold, known for their medicinal properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C9H6O3 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C9H6O3/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4H,1H3 |
InChI Key |
YSGHGBPQKAQBID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)

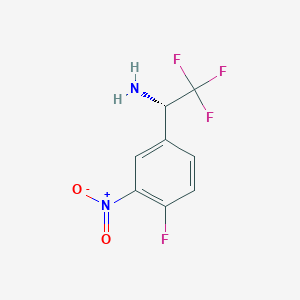
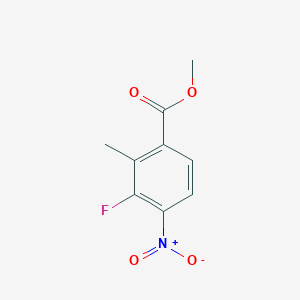
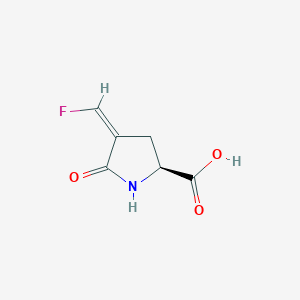
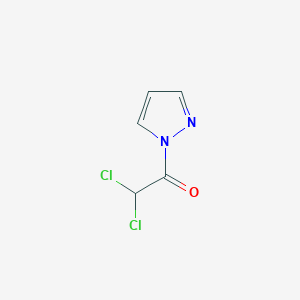
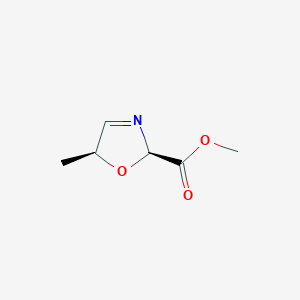
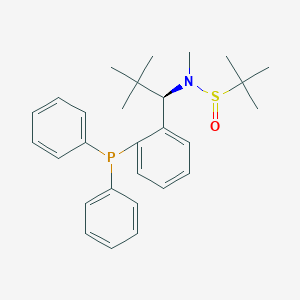
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

